molecular formula C20H16N4O5S B2706628 ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate CAS No. 536717-39-2

ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate

Cat. No.: B2706628
CAS No.: 536717-39-2
M. Wt: 424.43
InChI Key: WKWFEBUQIFUIRT-UHFFFAOYSA-N
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Description

Indole derivatives are bioactive aromatic compounds that have been found in many important synthetic drug molecules . They possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .


Synthesis Analysis

Indole derivatives are often synthesized using a variety of methods. One common method is the Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, generally high yielding, and uses readily available building blocks .


Chemical Reactions Analysis

Indole derivatives often undergo electrophilic substitution due to excessive π-electrons delocalization . This is similar to the benzene ring .


Physical and Chemical Properties Analysis

Indole derivatives are typically crystalline and colorless in nature with specific odors . They are also known to be aromatic due to the presence of the indole nucleus .

Scientific Research Applications

Catalysis and Hydrolysis

Ethyl 2-((3-(4-nitrophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetate shows relevance in catalysis and hydrolysis reactions. A study discussed the hydrolysis of similar nitrophenyl acetates, highlighting the catalytic role of various bases and their reaction mechanisms, which can be applicable to understanding the hydrolysis behavior of the subject compound (Bender & Turnquest, 1957).

Synthesis of Derivatives

The compound's derivatives have been synthesized and studied. For example, the synthesis of dimethyl 1-aryl-4-ethoxy-5-oxo-2,5-dihydro-1H-pyrrole-2,3-dicarboxylates, similar to the structure of the main compound, demonstrates its potential in forming complex organic structures (Yavari, Nasiri, & Djahaniani, 2005).

Synthesis of Hydroxamic Acids and Ureas

Ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate, a related compound, has been used for synthesizing hydroxamic acids and ureas, showcasing the utility of similar compounds in organic synthesis (Thalluri, Manne, Dev, & Mandal, 2014).

Antitumor Activity

The compound's derivatives have been explored for their potential in antitumor activity. For example, studies on ethyl pyrido[3,4-b]pyrazin-7-ylcarbamates, which are structurally similar, indicate their potential as potent antimitotic agents (Temple, Rener, Waud, & Noker, 1992).

Corrosion Inhibition

Derivatives of 5-Nitro isatin, closely related to the main compound, have been synthesized and found effective as corrosion inhibitors, suggesting potential applications in material science (Ahmed, 2018).

Future Directions

Indole derivatives have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . Researchers continue to synthesize a variety of indole derivatives to screen for different pharmacological activities .

Properties

IUPAC Name

ethyl 2-[[3-(4-nitrophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O5S/c1-2-29-16(25)11-30-20-22-17-14-5-3-4-6-15(14)21-18(17)19(26)23(20)12-7-9-13(10-8-12)24(27)28/h3-10,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKWFEBUQIFUIRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=C(C(=O)N1C3=CC=C(C=C3)[N+](=O)[O-])NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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